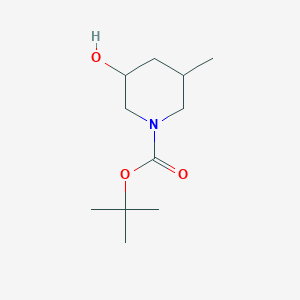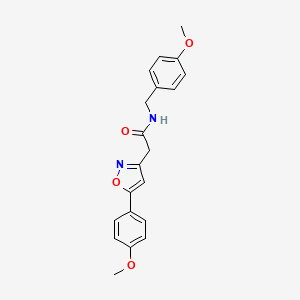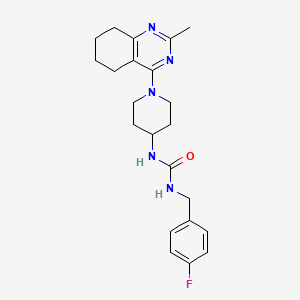
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide's mechanism of action is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to its effects on COX-2 and HDAC, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has been shown to inhibit the activity of other enzymes involved in inflammation and cancer cell growth, such as lipoxygenase and matrix metalloproteinases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. However, one limitation is that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.
Future Directions
There are several potential future directions for research on N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can protect neurons from damage in animal models, making it a potential candidate for further investigation as a neuroprotective agent.
Another potential future direction is the development of new N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide analogs with improved potency and selectivity. By modifying the structure of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide, it may be possible to create compounds with enhanced therapeutic properties and fewer side effects.
Overall, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential limitations, but it has the potential to be a valuable tool in the fight against inflammation and cancer.
Synthesis Methods
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-methylthiazole with 2-bromoacetophenone to form 2-(2-methylthiazol-4-yl)acetophenone. This intermediate product is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with acetic anhydride to form the final product, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide.
Scientific Research Applications
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in a range of scientific fields. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can reduce inflammation in animal models, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide's potential as an anti-cancer agent. Studies have shown that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-9-15-12(7-21-9)10-4-2-3-5-11(10)16-13(20)6-19-8-14-17-18-19/h2-5,7-8H,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGVSFAMCKXBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)
![1-(4-fluorobenzyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2784669.png)
![N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784671.png)






![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)
![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)
![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)
